3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a synthetic organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the following steps:
Formation of the Isoindolinone Core: The initial step involves the cyclization of a suitable precursor to form the isoindolinone core. This can be achieved through a variety of methods, including the reaction of phthalic anhydride with amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the isoindolinone core.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde, an amine, and the isoindolinone core react to form the desired product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the isoindolinone core.
Reduction Products: Reduced forms of the isoindolinone core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-2,3-dihydro-1H-isoindol-1-one: Lacks the aminomethyl group, resulting in different biological activity.
3-(aminomethyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in reactivity and biological properties.
Uniqueness
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to the presence of both the aminomethyl and benzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(aminomethyl)-2-benzyl-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c17-10-15-13-8-4-5-9-14(13)16(19)18(15)11-12-6-2-1-3-7-12;/h1-9,15H,10-11,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKVWTZSNVAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.